molecular formula C4H7N3S B082430 2-Amino-5-ethyl-1,3,4-thiadiazole CAS No. 14068-53-2

2-Amino-5-ethyl-1,3,4-thiadiazole

Cat. No. B082430
CAS RN: 14068-53-2
M. Wt: 129.19 g/mol
InChI Key: QXTRPGAMVIONMK-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-1,3,4-thiadiazole (AETD) is a heterocyclic compound that has been extensively studied in the past few decades. This compound is known for its diverse applications in various scientific fields, ranging from organic synthesis to biological research. AETD has been used as a reagent for organic synthesis, as a catalyst for organic reactions, and as a pharmaceutical agent. In addition, AETD has been studied for its potential use as an antimicrobial agent, an antioxidant, and a neuroprotective agent.

Scientific Research Applications

  • Pharmaceutical and Agricultural Significance : 2-Amino-5-ethyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives show promising activities against various bacterial and fungal species, highlighting their potential in health pharmaceutics and agriculture (Makwane, Srivastava, Dua, & Srivastava, 2018).

  • Corrosion Inhibition : This compound has been studied for its effectiveness in preventing corrosion of metals like mild steel, copper, and brass in acidic and saline environments. These studies have shown that this compound and its derivatives are effective corrosion inhibitors (Quraishi & Khan, 2006), (Sherif & Park, 2006).

  • Anti-inflammatory and Analgesic Agents : Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds have shown significant in vitro anti-inflammatory and analgesic activities, comparable to known drugs like ibuprofen (Shkair, Shakya, Raghavendra, & Naik, 2016).

  • Antimicrobial Agents : Some derivatives of this compound have been synthesized and evaluated as antimicrobial agents against bacterial and fungal strains, showing moderate activities (Sah, Bidawat, Seth, & Gharu, 2014).

  • Molecular Modeling and Synthesis : The compound has been used in molecular modeling and synthesis of various derivatives with potential applications in medicinal chemistry, including as inhibitors of enzymes like glutaminase (Shukla et al., 2012).

  • Crystal Structure Analysis : Studies on the crystal structures of this compound and its derivatives provide insights into their packing modes and hydrogen bonding associations, which are crucial for understanding their chemical behavior and applications in crystal engineering (Lynch, 2001).

Safety and Hazards

2-Amino-5-ethyl-1,3,4-thiadiazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes .

Future Directions

2-Amino-5-ethyl-1,3,4-thiadiazole has emerged as a promising foundation for the development of anticancer agents . It may also serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents . Its effectiveness in inhibiting corrosion also suggests potential applications in materials science .

properties

IUPAC Name

5-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTRPGAMVIONMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065699
Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14068-53-2
Record name 2-Amino-5-ethyl-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 2-amino-5-ethyl-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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